(S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride
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Overview
Description
(S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of two bromine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride typically involves the following steps:
Bromination: The starting material, phenylalanine, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position of the propanoic acid chain.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while oxidation and reduction can produce different amino acid derivatives.
Scientific Research Applications
(S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in studies involving protein synthesis and enzyme activity.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms on the phenyl ring can enhance its binding affinity to these targets, leading to modulation of their activity. The amino group can also participate in hydrogen bonding and other interactions, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dibromophenyl)propionic acid
- 3,5-Dibromophenylboronic acid
- 3,5-Dibromosalicylic acid
Uniqueness
(S)-3-amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and bromine functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H9Br2NO2 |
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Molecular Weight |
322.98 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,5-dibromophenyl)propanoic acid |
InChI |
InChI=1S/C9H9Br2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
BGOZWRSTHRDJSS-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Br)Br)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(CC(=O)O)N |
Origin of Product |
United States |
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